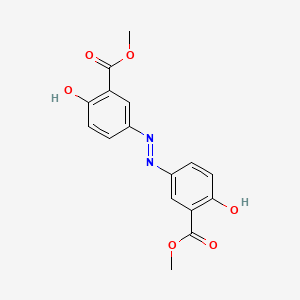

Olsalazine Dimethyl Ester

Beschreibung

Evolution of Azo-Linked Carboxylic Acid Esters in Chemical Biology Research

The development of azo-linked compounds in chemical and biological research is rooted in the unique properties of the azo bond (–N=N–). Initially recognized for their use as dyes, the biological potential of azo compounds was harnessed to create prodrugs designed for targeted drug delivery. researchgate.netnih.gov The core principle relies on the fact that the azo bond is relatively stable in the upper gastrointestinal tract but is susceptible to cleavage by azoreductase enzymes produced by bacteria in the colon. wikipedia.org

This targeted cleavage mechanism became a cornerstone for developing colon-specific drug delivery systems. researchgate.net Aminosalicylates like Sulfasalazine and Olsalazine (B1677275) were early and successful examples, where an active drug molecule (mesalamine) is linked via an azo bond to a carrier or another active molecule. drugbank.comresearchgate.net

The evolution into azo-linked carboxylic acid esters represents a further refinement of these systems. Esterification of carboxylic acid functional groups is a fundamental reaction in organic chemistry that can modify a compound's solubility, lipophilicity, and metabolic stability. libretexts.org In the context of chemical biology, creating ester derivatives of azo-linked drugs, such as Olsalazine Dimethyl Ester, provides researchers with compounds that have altered physicochemical properties. This allows for systematic studies into how such modifications affect absorption, distribution, metabolism, and excretion (ADME), contributing to a deeper understanding of drug design principles for targeted therapies.

Structural Context of this compound within the Aminosalicylate Chemical Class

This compound belongs to the aminosalicylate class of compounds, which are derivatives of salicylic (B10762653) acid containing an amino group. researchgate.net The parent compound, Olsalazine, is structurally a dimer of two 5-aminosalicylic acid (5-ASA or mesalamine) molecules joined together by a central azo bond. wikipedia.orgdrugbank.com This design makes Olsalazine a prodrug, delivering the therapeutically active mesalamine directly to the colon. wikipedia.org

Other notable aminosalicylates that function as colon-targeting prodrugs include Sulfasalazine and Balsalazide, which also utilize an azo bond to link mesalamine to a carrier molecule. researchgate.net

This compound is the diester derivative of Olsalazine. In its structure, the carboxylic acid groups (–COOH) on each of the mesalamine units are converted into methyl esters (–COOCH₃). This structural modification is achieved through esterification. The fundamental azo-linked dimeric structure of the parent molecule is retained, but the change from a dicarboxylic acid to a dimethyl ester significantly alters the compound's polarity and potential for hydrogen bonding.

Below is a table detailing the chemical properties of this compound.

| Property | Value |

| Chemical Formula | C₁₆H₁₄N₂O₆ |

| Molecular Weight | 330.29 g/mol |

| Parent Compound | Olsalazine |

| Functional Groups | Azo (–N=N–), Ester (–COOCH₃), Hydroxyl (–OH), Amine (Aromatic) |

Research Significance and Scope of Academic Inquiry for this compound

The primary research significance of this compound lies in its application as a reference material and an analytical tool, most notably in its isotopically labeled form, this compound-¹³C₁₂. medchemexpress.commedchemexpress.eumedchemexpress.eu Stable isotope-labeled compounds are indispensable in drug development and metabolic research. medchemexpress.commedchemexpress.eu They serve as internal standards for quantitative analysis (e.g., in mass spectrometry), allowing for precise measurement of the parent drug or its metabolites in biological samples.

Academic and industrial inquiry involving this compound focuses on several key areas:

Metabolic Pathway Elucidation: By using labeled versions of the ester, researchers can trace its metabolic fate, distinguishing it from the endogenously present molecules and understanding how the ester groups are hydrolyzed in vivo to potentially form Olsalazine and subsequently mesalamine.

Pharmacokinetic Studies: The compound is used to study the ADME properties of esterified azo-prodrugs. medchemexpress.eu Research can investigate how the increased lipophilicity of the dimethyl ester form, compared to the dicarboxylic acid form of Olsalazine, influences its absorption and distribution profile.

Analytical Method Development: this compound serves as a standard for the development and validation of analytical methods designed to detect and quantify Olsalazine and related compounds in pharmaceutical formulations and biological matrices.

Prodrug Chemistry: The compound is a model for investigating the chemistry of ester-based prodrugs. Studies may explore the stability of the ester linkages under various physiological conditions to optimize the design of future prodrugs.

The available data indicates that this compound is intended for research use only and not for direct administration to patients. medchemexpress.commedchemexpress.eu Its value is in the foundational scientific knowledge it helps to generate regarding the chemical and biological behavior of aminosalicylate prodrugs.

Structure

3D Structure

Eigenschaften

Molekularformel |

C16H14N2O6 |

|---|---|

Molekulargewicht |

330.29 g/mol |

IUPAC-Name |

methyl 2-hydroxy-5-[(4-hydroxy-3-methoxycarbonylphenyl)diazenyl]benzoate |

InChI |

InChI=1S/C16H14N2O6/c1-23-15(21)11-7-9(3-5-13(11)19)17-18-10-4-6-14(20)12(8-10)16(22)24-2/h3-8,19-20H,1-2H3 |

InChI-Schlüssel |

UZCNQYSIBOPVEF-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)C1=C(C=CC(=C1)N=NC2=CC(=C(C=C2)O)C(=O)OC)O |

Herkunft des Produkts |

United States |

Synthetic Methodologies for Olsalazine Dimethyl Ester and Its Derivatives

Established Esterification Pathways for Azo-Linked Carboxylic Acids

The conversion of the dicarboxylic acid groups of olsalazine (B1677275) or similar azo compounds into their corresponding esters is a fundamental transformation. Various pathways have been established, ranging from direct methods to advanced catalytic protocols.

Direct esterification is a primary route for synthesizing esters from carboxylic acids. The most common method is the Fischer esterification, where the carboxylic acid reacts with an alcohol in the presence of an acid catalyst. libretexts.org For Olsalazine Dimethyl Ester, this would involve reacting olsalazine with methanol (B129727) under acidic conditions. The reaction is reversible, and strategies such as using an excess of the alcohol or removing the water byproduct are often employed to drive the reaction to completion. libretexts.org

More advanced and milder methods have also been developed for direct esterification. One such approach involves the use of diazoalkanes, which can be generated in situ to avoid the isolation of these potentially hazardous reagents. researchgate.net This method is highly efficient and proceeds under very mild conditions, making it suitable for sensitive substrates. researchgate.net

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. This method is particularly useful for converting one type of ester into another. While many transesterification reactions rely on metal-based catalysts, concerns about cost, pollution, and catalyst deactivation by chelating substrates have spurred the development of metal-free alternatives. nagoya-u.ac.jp

An environmentally benign, metal-free catalyst, tetramethylammonium (B1211777) methyl carbonate (TMC), has been shown to be effective for the chemoselective transesterification of various esters. nagoya-u.ac.jpresearchgate.net The in-situ generated alkoxide ions from this catalyst are highly active and avoid the self-decomposition issues seen with other systems. researchgate.net Another metal-free approach utilizes acid/halide cooperative catalysis to facilitate the transesterification of unactivated carboxylic esters with a broad range of alcohols, including less reactive phenols. rsc.org This method demonstrates high functional group tolerance and is applicable to the late-stage modification of complex molecules. rsc.org

Table 1: Comparison of Selected Transesterification Catalysts

| Catalyst System | Type | Key Advantages | Relevant Substrates | Citations |

|---|---|---|---|---|

| Tetramethylammonium Methyl Carbonate (TMC) | Metal-Free | Environmentally benign, avoids metal chelation issues, reusable. | Various esters and alcohols, including chelating substrates. | nagoya-u.ac.jpresearchgate.net |

| Acid/Halide Cooperative Catalysis | Metal-Free | One-pot reaction, high functional group tolerance, effective for weakly nucleophilic phenols. | Unactivated methyl esters, aliphatic alcohols, phenols. | rsc.org |

| Dibutyltin Oxide | Metal-Based | Versatile, compatible with many functional groups (e.g., free hydroxy and amino groups). | Functionalized esters of aliphatic and aromatic carboxylic acids. | researchgate.net |

| Basic Zeolites | Heterogeneous | High surface area, adjustable basicity, hydrothermally stable. | Lipid sources for biodiesel production. | mdpi.com |

| Immobilized Lipases | Enzymatic | High selectivity, mild reaction conditions, environmentally friendly ("green chemistry"). | Kraft lignin (B12514952), various oils for biodiesel. | acs.orgmdpi.com |

Modern synthetic chemistry has introduced a variety of advanced catalytic systems to improve the efficiency and environmental footprint of ester synthesis. Heterogeneous solid acid catalysts, such as metal-exchanged montmorillonite (B579905) clays (B1170129) (Mⁿ⁺-mont), have proven effective for the esterification of dicarboxylic acids. researchgate.net Among these, Al³⁺-montmorillonite was found to be highly effective, providing excellent yields under mild conditions and offering the benefit of being regenerable and reusable. researchgate.net

The Mitsunobu reaction represents another sophisticated method for esterification. nih.gov This reaction typically involves a phosphine (B1218219) reagent and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD). nih.gov Research has focused on developing novel azo reagents to improve the reaction's selectivity and ease of purification. For instance, 5,5'-dimethyl-3,3'-azoisoxazole has been used as an efficient heterogeneous azo reagent for the selective esterification of certain alcohols. researchgate.net

Enzymatic catalysis, utilizing lipases, offers a green alternative for transesterification. mdpi.com Lipases can catalyze the reaction under mild conditions and exhibit high selectivity, as demonstrated in the transesterification of kraft lignin in ionic liquids. mdpi.com

Novel Synthetic Routes and Process Optimization for this compound

This compound is a key intermediate in one of the primary synthetic routes to its parent drug, olsalazine sodium. google.com This multi-step process often begins with salicylic (B10762653) acid and proceeds through several key transformations where the ester group serves a critical protective function.

A common synthetic pathway involves:

Nitration: Introduction of a nitro group to the salicylic acid ring. google.com

Esterification: The carboxylic acid functionality is protected as a methyl ester, forming a 5-nitrosalicylic acid methyl ester. google.com This step is crucial to prevent the carboxylic acid from participating in subsequent reactions.

Sulfonation: A methylsulfonyl group is introduced. google.com

Reduction: The nitro group is reduced to an amine, yielding a 3-amino-6-methanesulfonyloxy-methyl benzoate (B1203000) intermediate. patsnap.com

Diazotization and Coupling: The amine is converted to a diazonium salt, which is then coupled with another aromatic molecule to form the characteristic azo bond of the olsalazine backbone. patsnap.com

Hydrolysis: The final step involves the cleavage of the methyl ester groups under basic conditions to yield the final olsalazine product. smolecule.com

Process optimization often focuses on maximizing yield and purity at each stage. For example, improvements in the final hydrolysis step, such as the addition of antioxidants like hydrazine (B178648) hydrate (B1144303) or sodium hydrosulfite, have been developed to prevent the oxidation of phenolic hydroxyl groups and reduce impurities. google.com The efficiency of this final step is inherently linked to the quality and yield of the this compound intermediate produced in the earlier esterification step.

Stereoselective Synthesis and Enantiomeric Resolution of this compound Analogs

This compound itself is an achiral molecule and does not possess stereoisomers. However, the principles of stereoselective synthesis are relevant to the preparation of its chiral analogs. Such analogs could be created by introducing chiral centers into the molecule, for instance, by using chiral starting materials or by attaching chiral auxiliaries.

While the surveyed literature does not provide specific examples of the stereoselective synthesis of this compound analogs, general methodologies for creating stereodefined esters exist. For example, stereoselective procedures have been developed for preparing S-substituted (Z)-enol esters through a base-triggered researchgate.net-S- to O-acyl migration under mild, transition-metal-free conditions. rsc.org In principle, similar strategies or the use of chiral catalysts could be applied to synthesize specific enantiomers of olsalazine analogs for research into stereospecific biological interactions.

Preparation of Structurally Modified this compound Analogs for Research Purposes

The synthesis of structurally modified analogs of this compound is a key strategy for exploring structure-activity relationships and developing new chemical probes. These modifications can involve altering the linker, the aromatic rings, or the ester groups.

One approach involves replacing the central azo bond with other functionalities. A greener, one-pot protocol has been reported for the synthesis of olsalazine analogs where two molecules of mesalazine are linked via activated aspartic or glutamic acid, forming amide bonds instead of an azo linkage. researchgate.net These new dicarboxylic structures could then be esterified to yield their corresponding dimethyl ester analogs.

Another strategy involves conjugating the olsalazine structure to other molecules or polymers. For example, novel linear azo polymers have been synthesized by incorporating olsalazine into the polymer backbone. researchgate.net Similarly, olsalazine has been conjugated with tripeptide derivatives to create self-assembling hydrogels. researchgate.net The availability of isotopically labeled versions, such as this compound-¹³C₁₂, provides an essential tool for metabolic and mechanistic studies in research settings. medchemexpress.eu

Table 2: Examples of Structurally Modified Olsalazine Analogs

| Analog Type | Structural Modification | Synthetic Approach | Research Purpose | Citations |

|---|---|---|---|---|

| Amino Acid-Linked Analogs | Azo bond replaced with aspartic or glutamic acid linker. | One-pot reaction of mesalazine with activated amino acids. | Creating novel prodrugs with different release mechanisms. | researchgate.net |

| Azo-Polymer Conjugates | Olsalazine unit incorporated into a linear copolymer backbone. | Click Cu(I)-catalyzed polymerization of diynes and diazides. | Development of biodegradable polymers for drug delivery. | researchgate.net |

| Peptide Conjugates | Olsalazine attached to a tripeptide scaffold (Nap-FFK). | Conjugation via the lysine (B10760008) ε-amino group of the peptide. | Creating self-assembling biomaterials for controlled release. | researchgate.net |

| Mutual Azo Prodrugs | 5-Aminosalicylic acid linked via an azo bond to a different carrier (e.g., phenylbenzoxazole acetic acid). | Diazotization of the carrier amine followed by coupling with salicylic acid. | Combining 5-ASA with another active moiety in a single molecule. | tandfonline.com |

| Isotopically Labeled Ester | Carbon-13 labeled dimethyl ester. | Synthesis using ¹³C-labeled precursors. | Use as an internal standard or tracer in analytical and metabolic studies. | medchemexpress.eu |

Advanced Spectroscopic and Analytical Characterization of Olsalazine Dimethyl Ester

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including olsalazine (B1677275) dimethyl ester. weebly.comuct.ac.za By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and chemical environment of the atoms within the molecule. weebly.comslideshare.net

For olsalazine dimethyl ester, both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) are instrumental.

¹H NMR: This technique provides information on the number of different types of protons, their electronic environments, and the connectivity between adjacent protons. The chemical shifts (δ) in a ¹H NMR spectrum of this compound would reveal characteristic signals for the aromatic protons on the salicylic (B10762653) acid rings and the methyl protons of the ester groups. The integration of these signals provides the relative ratio of these protons, while the splitting patterns (e.g., doublets, triplets) arise from spin-spin coupling between neighboring protons, helping to establish their relative positions. thermofisher.com

¹³C NMR: Complementing ¹H NMR, ¹³C NMR spectroscopy provides a spectrum of the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal, allowing for the confirmation of the total number of carbon atoms and their chemical environments. Characteristic chemical shifts would be expected for the carbonyl carbons of the ester groups, the aromatic carbons, and the methyl carbons.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed for a more detailed structural assignment, especially for complex molecules. weebly.com These techniques reveal correlations between protons, between protons and directly attached carbons, and between protons and carbons separated by two or three bonds, respectively, providing unambiguous evidence for the complete molecular structure. weebly.comresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: The following are predicted values and may vary based on solvent and experimental conditions.)

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 8.5 | 110 - 140 |

| Ester CH₃ | 3.8 - 4.0 | 50 - 55 |

| Aromatic C-O | N/A | 150 - 160 |

| Aromatic C-N | N/A | 140 - 150 |

| Carbonyl C=O | N/A | 165 - 175 |

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Studies

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. nih.govlpu.in These techniques are based on the principle that molecules absorb infrared radiation or scatter incident light at frequencies corresponding to their natural vibrational modes. acs.org

FT-IR Spectroscopy: In FT-IR analysis of this compound, characteristic absorption bands would confirm the presence of key functional groups. A strong absorption band in the region of 1700-1750 cm⁻¹ would be indicative of the C=O stretching vibration of the ester groups. The N=N stretching vibration of the azo group, central to the olsalazine structure, would likely appear in the 1400-1600 cm⁻¹ region, although it can sometimes be weak in the infrared spectrum. Vibrations associated with the aromatic rings (C=C stretching) would also be observed in the 1450-1600 cm⁻¹ range. The C-O stretching of the ester would be visible around 1100-1300 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is a complementary technique to FT-IR. bohrium.com While FT-IR is particularly sensitive to polar functional groups, Raman spectroscopy is often more sensitive to non-polar bonds and symmetric vibrations. For this compound, the N=N azo bond, which may show a weak signal in the IR spectrum, often exhibits a strong and characteristic signal in the Raman spectrum, making it a powerful tool for its identification. nih.gov The symmetric stretching vibrations of the aromatic rings would also be prominent.

The combination of FT-IR and Raman spectroscopy provides a more complete vibrational profile of the molecule, aiding in its structural confirmation. acs.org

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| C=O (Ester) | 1700 - 1750 (Strong) | Variable |

| N=N (Azo) | ~1400 - 1600 (Often Weak) | Strong |

| C=C (Aromatic) | 1450 - 1600 | Prominent |

| C-O (Ester) | 1100 - 1300 | Variable |

Mass Spectrometry (MS) Techniques, including LC-MS for Purity and Identity Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. dokumen.pub It is an essential tool for confirming the molecular weight of this compound and for assessing its purity, particularly when coupled with a separation technique like liquid chromatography (LC-MS).

In a typical mass spectrum of this compound, the molecular ion peak ([M]⁺ or [M+H]⁺) would be observed at a mass-to-charge ratio corresponding to its molecular weight. The high-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule, further confirming its identity.

LC-MS: Liquid chromatography-mass spectrometry combines the separation power of HPLC with the detection capabilities of mass spectrometry. researchgate.net This technique is invaluable for purity assessment, as it can separate this compound from any impurities present in a research sample. illinois.edu The retention time from the HPLC provides one level of identification, while the mass spectrum of the eluting peak provides definitive confirmation of its identity. nih.govnih.gov This method can also be used to quantify the compound in various matrices. nih.gov

Chromatographic Methods for Purity Assessment and Quantification in Research Samples (e.g., HPLC, GPC)

Chromatographic techniques are fundamental for determining the purity of chemical compounds and for quantifying their amounts in research samples. ethernet.edu.et

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis of non-volatile compounds like this compound. nih.gov A validated HPLC method, using a suitable stationary phase (e.g., C18) and mobile phase, can effectively separate the target compound from starting materials, by-products, and degradation products. researchgate.net The area under the peak corresponding to this compound in the chromatogram is proportional to its concentration, allowing for accurate quantification. Purity is assessed by observing the presence of any other peaks in the chromatogram.

Gel Permeation Chromatography (GPC): While HPLC separates based on polarity, GPC, also known as size-exclusion chromatography (SEC), separates molecules based on their size in solution. This technique can be useful for detecting and quantifying any polymeric impurities that may be present in the sample. google.com

Table 3: Typical HPLC Parameters for this compound Analysis

| Parameter | Condition |

| Column | Reversed-phase C18 |

| Mobile Phase | Gradient of acetonitrile (B52724) and water with an additive (e.g., formic acid or trifluoroacetic acid) |

| Flow Rate | Typically 0.5 - 1.5 mL/min |

| Detection | UV-Vis at a wavelength where the compound has maximum absorbance |

| Injection Volume | 5 - 20 µL |

Elemental Analysis (CHNS) for Stoichiometric Verification

Elemental analysis is a crucial technique for verifying the elemental composition of a pure compound. ubc.cameasurlabs.com It determines the percentage by weight of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula of this compound (C₁₆H₁₄N₂O₆). A close agreement between the experimental and theoretical values provides strong evidence for the compound's purity and confirms its stoichiometry. nih.gov For a sample to be considered pure, the experimental values are typically expected to be within ±0.4% of the calculated values. nih.gov

Table 4: Theoretical Elemental Composition of this compound (C₁₆H₁₄N₂O₆)

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

| Carbon (C) | 12.011 | 16 | 192.176 | 55.49 |

| Hydrogen (H) | 1.008 | 14 | 14.112 | 4.08 |

| Nitrogen (N) | 14.007 | 2 | 28.014 | 8.09 |

| Oxygen (O) | 15.999 | 6 | 95.994 | 27.73 |

| Total | 330.296 | 100.00 |

Thermal Analysis Techniques (e.g., TGA, DSC) for Research-Oriented Stability Assessments

Thermal analysis techniques provide insights into the physical and chemical properties of materials as a function of temperature. iitk.ac.in

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated at a controlled rate. googleapis.comgoogleapis.com For this compound, a TGA thermogram would reveal its thermal stability and decomposition profile. The temperature at which significant mass loss begins indicates the onset of decomposition.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. nih.gov A DSC thermogram of this compound would show endothermic peaks corresponding to melting and exothermic peaks related to decomposition. bohrium.com The melting point is a characteristic physical property that can be used as an indicator of purity.

Together, TGA and DSC provide valuable information for understanding the thermal behavior and stability of this compound in a research context. epo.org

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray diffraction (XRD) is a powerful technique for determining the atomic and molecular structure of a crystal. forcetechnology.com If this compound can be obtained in a crystalline form, single-crystal XRD can provide the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions. researchgate.netmdpi.com Powder XRD (PXRD) can be used to analyze a polycrystalline sample, providing a characteristic diffraction pattern that serves as a fingerprint for the crystalline phase. nih.govgoogle.com This is useful for identifying the compound and assessing its crystalline purity.

Molecular and Biochemical Mechanistic Investigations of Olsalazine Dimethyl Ester in Research Models

Enzymatic Biotransformation Pathways of Olsalazine (B1677275) Dimethyl Ester in In Vitro Systems (e.g., Azoreductase Activity in Fecal/Cecal Contents)

The biotransformation of olsalazine dimethyl ester in research models is understood primarily through the well-documented metabolism of its parent compound, olsalazine. Olsalazine is a prodrug composed of two 5-aminosalicylic acid (5-ASA or mesalamine) molecules linked by an azo bond. drugbank.com This azo linkage is specifically designed to be cleaved by azoreductase enzymes produced by bacteria residing in the colon. drughunter.comnih.gov This targeted activation releases the therapeutic agent, 5-ASA, directly at the site of inflammation in conditions like ulcerative colitis. drugbank.commdpi.com

This compound is a derivative where the carboxylic acid groups of olsalazine are converted into methyl esters. This modification alters its physicochemical properties but its fundamental biotransformation pathway is expected to follow a multi-step process within in vitro systems that mimic the gut environment, such as incubations with fecal or cecal contents.

The metabolic cascade likely involves two primary enzymatic reactions:

Ester Hydrolysis: The methyl ester groups are susceptible to hydrolysis by esterase enzymes, which are abundant in the intestinal lumen, gut tissues, and within the bacteria of fecal contents. This reaction would convert this compound back into its parent form, olsalazine.

Azoreduction: Following or concurrently with ester hydrolysis, the azo bond of the resulting olsalazine molecule is cleaved by bacterial azoreductases. d-nb.info These enzymes, whether flavin-containing or flavin-free, utilize reducing equivalents like NADH or NADPH to break the N=N bond, releasing two molecules of 5-ASA. d-nb.info Studies using sodium dithionite (B78146) can mimic this reductive environment to assess the degradation of azo-containing polymers in vitro. researchgate.net

Therefore, this compound acts as a prodrug of a prodrug. The initial hydrolysis of the ester linkages is a critical step to unmask the olsalazine structure, which is then activated by the specific enzymatic machinery of the colonic microbiota. This sequential breakdown ensures that the active compound is released under the specific reductive conditions of the lower intestine.

| Compound | Enzyme Class | Reaction | Resulting Metabolite(s) | Typical In Vitro System |

|---|---|---|---|---|

| This compound | Esterase | Hydrolysis | Olsalazine, Methanol (B129727) | Intestinal/fecal homogenates |

| Olsalazine | Azoreductase | Reduction | 5-Aminosalicylic acid (5-ASA) | Anaerobic fecal/cecal contents, purified bacterial azoreductases |

Elucidation of Cellular and Subcellular Interactions in Research Cell Line Models

The cellular interactions of this compound are primarily investigated using intestinal epithelial cell line models, such as the Caco-2 cell line. This line, derived from human colorectal carcinoma, differentiates into a polarized monolayer that serves as a standard in vitro model for studying drug absorption and intestinal barrier permeability. raco.catnih.gov

Studies on the parent compound, olsalazine, show it has very low permeability across Caco-2 cell monolayers. raco.cat This characteristic is by design, as it limits systemic absorption in the upper gastrointestinal tract, allowing the drug to reach the colon for bacterial activation. drugbank.com

The esterification of olsalazine to this compound significantly alters its physicochemical properties, primarily by increasing its lipophilicity. This chemical modification is a common strategy in drug design to enhance membrane permeability. It is therefore hypothesized that this compound would exhibit higher passive diffusion across Caco-2 cell monolayers compared to olsalazine. In cell-based assays, this enhanced permeability could lead to higher intracellular concentrations of the compound. Once inside the cell, intracellular esterases could hydrolyze the ester groups, releasing olsalazine directly into the cytoplasm. This makes this compound a useful chemical probe for studying the intracellular effects of olsalazine in cell lines that may have low transporter-mediated uptake of the parent drug.

| Compound | Key Structural Feature | Predicted Lipophilicity | Observed/Predicted Caco-2 Permeability | Relevance in Cell Models |

|---|---|---|---|---|

| Olsalazine | Two free carboxylic acid groups (polar, ionized at physiological pH) | Low | Low raco.cat | Represents the drug form reaching the colon; low intracellular accumulation via passive diffusion. |

| This compound | Two methyl ester groups (less polar, neutral) | High | Predicted to be higher than olsalazine | Functions as a cell-penetrant probe to study intracellular effects of olsalazine. |

Modulation of Biochemical Pathways by this compound in Cell-Based Assays (e.g., DNA Hypomethylation, Gene Expression Regulation in Research Cell Lines)

A significant area of research has focused on the ability of olsalazine to modulate epigenetic pathways, specifically DNA methylation. nih.gov DNA methylation is a key epigenetic mechanism where a methyl group is added to DNA, often leading to gene silencing. uniroma1.it Aberrant DNA methylation is a hallmark of various cancers, and inhibitors of DNA methyltransferase (DNMT) enzymes are explored as anticancer agents. nih.govmdpi.com

In vitro studies have established olsalazine as a DNA hypomethylating agent. nih.gov In cell-based assays using HeLa cells, olsalazine was shown to mimic the action of the well-known hypomethylating drug 5-aza-2'-deoxycytidine, leading to the re-expression of a methylation-silenced reporter gene. nih.gov Further research demonstrated that olsalazine treatment can inhibit cell proliferation and reduce the total amount of 5-methylcytosine (B146107) in the genome of canine lymphoid tumor cell lines. cabidigitallibrary.org This effect was linked to the demethylation and re-expression of tumor-suppressor genes. cabidigitallibrary.orgpan.pl

In another study using the MDA-MB-231 human breast cancer cell line, olsalazine treatment led to a significant increase in the expression of the E-cadherin (CDH1) gene, which is often silenced by promoter methylation in cancer. nih.gov

This compound is utilized as a chemical probe in these cell-based assays to further investigate these mechanisms. Due to its predicted higher cell permeability, the dimethyl ester form can achieve greater intracellular concentrations, potentially leading to a more potent or rapid effect on DNA methylation and gene expression compared to the parent compound in a controlled in vitro setting. The assumption is that intracellular esterases efficiently convert the dimethyl ester to olsalazine, which then acts on DNMTs or other components of the epigenetic machinery.

| Cell Line Model | Compound Tested | Observed Biochemical Effect | Specific Finding | Reference |

|---|---|---|---|---|

| HeLa (Human cervical cancer) | Olsalazine | DNA Hypomethylation | Mimics the action of 5-aza-2'-deoxycytidine, reactivating a silenced reporter gene. | nih.gov |

| MDA-MB-231 (Human breast cancer) | Olsalazine | Gene Expression Regulation | Significantly increased expression of the methylation-suppressed CDH1 gene. | nih.gov |

| CLBL-1, GL-1, UL-1 (Canine lymphoid tumor) | Olsalazine | DNA Hypomethylation & Gene Expression | Reduced total 5-methylcytosine levels and decreased methylation in promoter regions of genes like ADAM23 and FES. | cabidigitallibrary.org |

Structure-Activity Relationship Studies for this compound as a Chemical Probe

Structure-activity relationship (SAR) studies for this compound focus on how the addition of the two methyl ester groups affects its biological activity as a research tool. The primary comparison is between the parent drug, olsalazine, and its dimethyl ester derivative. The "activity" of interest in this context is often its efficacy in cell-based assays, particularly those investigating intracellular targets like DNA methyltransferases.

The key structural modification is the esterification of the two carboxylic acid functional groups on olsalazine.

Structure of Olsalazine: Contains two salicylic (B10762653) acid moieties linked by an azo bond. The free carboxylic acid groups are polar and negatively charged at physiological pH. This renders the molecule highly water-soluble but limits its ability to passively diffuse across lipid cell membranes. raco.cat

Enhanced Cell Permeability: The increased lipophilicity of this compound is predicted to enhance its rate of passive diffusion across cell membranes. This is a crucial attribute for a chemical probe designed to study intracellular processes. Masking polar functionalities to improve cellular activity is a common strategy in medicinal chemistry. qut.edu.au

Function as a Prodrug Probe: this compound functions as a prodrug form of olsalazine in the context of cell-based assays. Its primary role is to efficiently deliver olsalazine into the cell. Once inside, it is presumed that ubiquitous intracellular esterases hydrolyze the ester bonds, releasing the active parent compound, olsalazine, to interact with its subcellular targets like DNMTs.

Utility as a Research Tool: The modification makes this compound a superior tool for studying the dose-dependent intracellular effects of olsalazine in vitro. It allows researchers to bypass the low membrane permeability of the parent drug, ensuring that the observed effects are directly related to the intracellular action of the compound rather than being limited by its uptake.

| Feature | Olsalazine | This compound | SAR Implication |

|---|---|---|---|

| Structure |  |  | The esterification of carboxylic acids to methyl esters is the key structural difference, designed to increase lipophilicity and cell permeability for use as a chemical probe. The core azo-linked salicylic acid structure responsible for the biological effect is maintained. |

| Key Functional Group | Carboxylic Acid (-COOH) | Methyl Ester (-COOCH3) | |

| Polarity/Charge at pH 7.4 | High / Negatively charged | Lower / Neutral | |

| Primary Role in Research | Active compound, but limited by low cell permeability in vitro. | Cell-permeable chemical probe to deliver olsalazine intracellularly. |

Chemical and Biochemical Stability Studies of Olsalazine Dimethyl Ester in Controlled Environments

pH-Dependent Hydrolytic Stability in Simulated Biological Fluids (In Vitro)

The stability of olsalazine (B1677275) dimethyl ester is significantly influenced by pH, a factor of great importance in the gastrointestinal tract where pH varies considerably. impactfactor.org In vitro studies using simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) provide insights into the hydrolytic fate of the compound.

In simulated gastric fluid, which is highly acidic (typically pH 1.2-3.0), olsalazine dimethyl ester exhibits relative stability. nih.govjpionline.orggoogle.com The ester groups are not readily hydrolyzed under these conditions. This stability is crucial as it suggests the compound could pass through the stomach largely intact.

Conversely, in the neutral to slightly alkaline environment of simulated intestinal fluid (typically pH 6.8-7.4), hydrolysis of the ester groups is more pronounced. jpionline.orgresearchgate.net This process is often catalyzed by esterases present in the intestinal environment. uomustansiriyah.edu.iq The hydrolysis occurs in a stepwise manner, first yielding olsalazine monomethyl ester and subsequently olsalazine, the active drug. The rate of hydrolysis is dependent on the specific composition of the simulated fluid and the presence of enzymes. researchgate.net

Below is a table summarizing the hydrolytic stability of this compound in these simulated environments.

Table 1: pH-Dependent Hydrolytic Stability of this compound

| Simulated Fluid | pH Range | Key Findings |

|---|---|---|

| Simulated Gastric Fluid (SGF) | 1.2 - 3.0 | High stability, minimal hydrolysis of ester groups observed. nih.gov |

Photochemical Stability Analysis of this compound

The photochemical stability of a compound is its ability to resist degradation when exposed to light. For diazo compounds like this compound, the azo bond can be susceptible to photochemical reactions. tandfonline.com

Studies on the photochemical stability of related azo compounds, such as sulfasalazine, have shown that they can undergo degradation upon exposure to UV light. researchgate.netmdpi.com This degradation can involve the cleavage of the azo bond. The rate and extent of photodegradation are influenced by factors such as the wavelength of light, the intensity of the light source, and the presence of photosensitizers. mdpi.comjst.go.jp

While specific data on the photochemical stability of this compound is not extensively available, the general behavior of azo compounds suggests that it may also be sensitive to light, particularly in the UV spectrum. researchgate.net The ester groups themselves are not the primary chromophores responsible for light absorption in the UV-Vis region; rather, the azo linkage and the aromatic rings are the main sites of electronic excitation. researchgate.net

Table 2: General Photochemical Stability of Related Azo Compounds

| Light Source | Wavelength | General Observations |

|---|---|---|

| UV Light | 200-400 nm | Potential for degradation of the azo bond, leading to cleavage of the molecule. mdpi.com |

Thermodynamic and Kinetic Studies of Degradation Pathways in Research Media

The degradation of this compound in research media can be characterized by thermodynamic and kinetic parameters, which provide a deeper understanding of the reaction mechanisms. The degradation of diazo compounds can follow pseudo-first-order kinetics. nih.govresearchgate.net

Thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of activation can be determined from the temperature dependence of the degradation rate constant. A positive enthalpy of activation indicates that the degradation process is endothermic, requiring energy input to proceed. nih.gov The entropy of activation provides insight into the degree of order in the transition state.

Kinetic studies focus on determining the rate law and the rate constant (k) for the degradation process. For many degradation reactions of azo dyes, the process can be modeled using pseudo-first-order kinetics, especially when one reactant (like water in hydrolysis) is in large excess. mdpi.comresearchgate.net The rate constant is a measure of how quickly the compound degrades under specific conditions. For instance, studies on the degradation of the diazo dye Reactive Black 5 have shown that the degradation rate constant can be significantly influenced by factors like the presence of a catalyst. nih.gov

Table 3: Illustrative Thermodynamic and Kinetic Parameters for Azo Compound Degradation

| Parameter | Description | Significance |

|---|---|---|

| Rate Constant (k) | A proportionality constant that relates the rate of a chemical reaction to the concentration of the reactants. | A higher value indicates a faster degradation rate. nih.gov |

| Activation Energy (Ea) | The minimum amount of energy that must be provided for a chemical reaction to occur. | A lower activation energy implies a faster reaction rate. nih.gov |

| Enthalpy of Activation (ΔH‡) | The change in enthalpy when the reactants form the transition state. | Indicates whether the formation of the transition state is endothermic or exothermic. nih.gov |

| Entropy of Activation (ΔS‡) | The change in entropy when the reactants form the transition state. | Provides information about the degree of ordering in the transition state. nih.gov |

Influence of Exogenous Factors on this compound Integrity

Several external factors can impact the stability and integrity of this compound. These include temperature, the presence of oxidizing agents, and interactions with metal ions.

Temperature: As with most chemical reactions, the rate of degradation of this compound increases with temperature. nih.gov Elevated temperatures provide the necessary activation energy for hydrolytic and other degradation pathways to proceed more rapidly. nih.govresearchgate.net Studies on the parent compound, olsalazine, have shown a marked decrease in concentration in fecal samples stored at 4°C and room temperature compared to -20°C. nih.gov

Oxidizing Agents: The azo bond in this compound can be susceptible to oxidation. The presence of oxidizing agents can lead to the cleavage of the azo linkage, resulting in the formation of degradation products.

Metal Ions: Metal ions can form complexes with azo compounds, which can either stabilize or destabilize the molecule. scholarzest.comorientjchem.orgnih.gov The formation of chelate complexes, particularly with transition metals, can occur through coordination with the azo group and other functional groups on the molecule. researchgate.net This complexation can alter the electronic properties of the azo bond and influence its susceptibility to cleavage. The stability of these metal complexes is dependent on factors such as the nature of the metal ion and the pH of the medium. researchgate.netnih.gov

Table 4: Summary of Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Olsalazine |

| Olsalazine Monomethyl Ester |

| Sulfasalazine |

Theoretical and Computational Chemistry of Olsalazine Dimethyl Ester

Quantum Mechanical (QM) and Molecular Mechanics (MM) Simulations

Quantum mechanical (QM) and molecular mechanics (MM) simulations are powerful tools for studying molecular systems. QM methods, based on the principles of quantum physics, provide highly accurate descriptions of electronic structure and reactivity but are computationally intensive. MM methods, which use classical physics approximations (force fields), are much faster and can simulate larger systems over longer timescales, making them ideal for studying the conformational dynamics and intermolecular interactions of molecules like Olsalazine (B1677275) Dimethyl Ester.

Hybrid QM/MM simulations combine the strengths of both approaches. For Olsalazine Dimethyl Ester, a QM/MM approach could be employed to study its interaction with a biological target. The active site of an enzyme, where bond-making and bond-breaking events occur, would be treated with QM to accurately model the electronic rearrangements, while the rest of the protein and solvent would be treated with MM to reduce computational cost. This methodology is crucial for understanding enzymatic reactions or the precise nature of ligand-receptor binding at an electronic level.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a class of QM methods that calculates the electronic structure of a molecule based on its electron density. It offers a favorable balance between accuracy and computational cost, making it a widely used tool for predicting molecular properties. For this compound, DFT calculations can elucidate its optimized geometry, vibrational frequencies, and electronic properties.

DFT studies on similar azo compounds have been used to analyze their molecular structures and optical properties. nih.gov Such calculations for this compound would likely reveal a planar conformation stabilized by the conjugated system spanning the two phenyl rings and the central azo group. The methyl ester groups would introduce specific electronic and steric effects compared to the carboxylic acid groups of Olsalazine. DFT is also instrumental in determining reactivity descriptors, which are explored further in section 6.6. Theoretical studies on salicylic (B10762653) acid isomers using DFT have confirmed its reactive nature, a characteristic that would be inherited and modified in its ester derivatives. researchgate.net

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions Relevant to In Vitro Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor. ijrpr.com This method is essential for hypothesizing the interaction of this compound with potential biological targets, such as enzymes implicated in inflammation like cyclooxygenases (COX). Docking studies on various salicylic acid derivatives have successfully predicted their binding affinities and interaction modes with protein targets. unair.ac.idnih.gov For this compound, a docking simulation would involve placing the molecule into the active site of a target protein (e.g., COX-2) and scoring the different poses based on intermolecular forces like hydrogen bonds, hydrophobic interactions, and van der Waals forces. It is anticipated that the hydroxyl groups and ester moieties would form key hydrogen bonds with active site residues.

In Silico Prediction of Physicochemical Parameters and Molecular Descriptors for Research Design

In silico methods allow for the rapid prediction of physicochemical properties, which are crucial for designing research studies and for early-stage drug discovery. nih.govnih.gov These predictions are based on the molecule's structure and are calculated using quantitative structure-property relationship (QSPR) models. For this compound, various important parameters can be estimated. The esterification of Olsalazine's carboxylic acid groups to form this compound would significantly alter its physicochemical profile, most notably by increasing its lipophilicity (higher logP) and reducing its water solubility.

| Parameter | Predicted Value for this compound (Estimated) | Description |

|---|---|---|

| Molecular Weight | 330.30 g/mol | The sum of the atomic weights of all atoms in the molecule. |

| logP (Octanol-Water Partition Coefficient) | ~3.5 - 4.5 | Measures the lipophilicity of the compound. Higher values indicate greater lipid solubility. |

| Topological Polar Surface Area (TPSA) | ~115 Ų | Sum of surfaces of polar atoms in a molecule; correlates with drug transport properties. |

| Hydrogen Bond Donors | 2 | Number of OH and NH groups. |

| Hydrogen Bond Acceptors | 6 | Number of N and O atoms. |

| Rotatable Bonds | 5 | Number of bonds that allow free rotation, influencing conformational flexibility. |

Conformational Analysis and Stereochemical Characterization through Computational Methods

Conformational analysis of this compound involves identifying its stable three-dimensional structures and the energy barriers for converting between them. The central N=N double bond gives rise to E (trans) and Z (cis) isomers. The E-isomer is generally the more stable, planar form due to reduced steric hindrance. acs.orgresearchgate.net Computational methods, such as potential energy surface (PES) scanning using QM or MM, can be used to explore the rotational freedom around the single bonds, particularly the C-N bonds and the bonds connecting the ester groups to the phenyl rings.

These analyses would reveal the most probable low-energy conformations of the molecule. The planarity of the central azo-benzene core is crucial for its electronic properties, while the orientation of the hydroxyl and methyl ester groups can significantly impact its ability to bind with a target receptor. Studies on other azo dyes have shown that the trans-cis isomerization can be induced by light, a property that could be computationally explored for this compound. researchgate.net

Frontier Molecular Orbital (FMO) Analysis and Chemical Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.com

For this compound, a DFT calculation would show the HOMO density likely distributed across the electron-rich phenyl rings and the azo bridge, while the LUMO would also be delocalized over this conjugated system. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more reactive. researchgate.net Analysis of related azo dyes and substituted aromatics indicates that the substituent groups (hydroxyl and methyl ester) would modulate the energies of these orbitals. rsc.org

From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated:

| Descriptor | Formula | Predicted Significance for this compound |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. A lower value indicates a better electron donor. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. A higher value indicates a better electron acceptor. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. A larger HOMO-LUMO gap implies greater hardness. |

| Chemical Potential (μ) | μ = -(I + A) / 2 | Represents the escaping tendency of electrons from an equilibrium system. |

| Electrophilicity Index (ω) | ω = μ² / 2η | Measures the ability of a species to accept electrons. |

These descriptors, derived from DFT calculations, provide a quantitative framework for predicting the reactivity of this compound in various chemical environments. acs.org

Advanced Research Applications of Olsalazine Dimethyl Ester in Materials Science and Chemical Biology

Incorporation into Polymeric Systems and Biomaterials for Controlled Release Mechanisms (as a Component of Research Materials)

The development of advanced biomaterials for controlled and targeted drug delivery is a significant area of research. While studies have extensively documented the use of Olsalazine (B1677275) in creating such systems, Olsalazine Dimethyl Ester presents unique opportunities as a component in the synthesis of these research materials. The esterification of the carboxylic acid groups alters the compound's solubility and reactivity, which can be leveraged in the design of polymeric drug delivery systems.

Researchers have successfully conjugated tripeptide derivatives to the parent molecule, Olsalazine, to create small molecules that self-assemble into supramolecular hydrogels. nih.govnih.gov These hydrogels can act as reservoirs for the controlled release of 5-aminosalicylic acid (5-ASA), the active therapeutic agent, upon the reductive cleavage of the central azo bond—a reaction mediated by azoreductase enzymes found in the colon. researchgate.net

In this context, this compound can be envisioned as a key precursor for fabricating novel polymer-drug conjugates. Its modified solubility profile may facilitate more efficient processing and incorporation into hydrophobic polymer matrices. The ester groups can act as temporary protecting groups during the synthesis of the polymer backbone or during the attachment of other functional moieties. Subsequent hydrolysis of the ester groups, either before or after incorporation into the final biomaterial, would then yield the active carboxylic acid sites necessary for specific biological interactions or release mechanisms. This approach allows for greater control over the synthesis process and the final properties of the biomaterial.

Development as a Precursor or Intermediate in the Synthesis of Novel Research Reagents or Probes

One of the most direct and documented applications of this compound is its role as a synthetic intermediate. theclinivex.com Its structure is well-suited for multi-step synthetic pathways aimed at producing complex molecules for chemical biology research. The methyl ester groups serve as protecting groups for the carboxylic acids, preventing them from reacting while other parts of the molecule are modified.

A key example of this application is in the synthesis of isotopically labeled compounds. This compound-13C12 is a documented intermediate used to synthesize Olsalazine-13C12 Sodium Salt. theclinivex.commedchemexpress.eu Such labeled compounds are invaluable as tracers in research to quantify drug metabolism, distribution, and pharmacokinetics without altering the biological activity of the parent molecule. medchemexpress.eu

Furthermore, the ester functionality makes the compound a suitable precursor for creating a variety of chemical probes. The ester groups can be readily converted to other functional groups, such as amides or hydrazides, allowing for the attachment of fluorophores, biotin (B1667282) tags, or reactive moieties for target identification studies. By using this compound as a starting scaffold, researchers can develop novel probes to investigate the biological pathways involving azoreductases or to explore the cellular targets of aminosalicylates.

Application in Metal-Organic Frameworks (MOFs) or Coordination Chemistry (e.g., as a Ligand)

Metal-Organic Frameworks (MOFs) are highly porous materials constructed from metal ions or clusters linked together by organic molecules (ligands). They have garnered significant interest for applications in gas storage, catalysis, and drug delivery. Research has demonstrated that the parent compound, Olsalazine (in its de-esterified, tetraprotic acid form, H₄olz), can serve as an effective ligand to synthesize a series of mesoporous MOFs. nih.govresearchgate.net

In these structures, the carboxylate groups of Olsalazine coordinate with metal centers (such as Mg, Fe, Co, Ni, and Zn) to form an expanded framework with large pore apertures. nih.govresearchgate.net These Olsalazine-based MOFs exhibit high biocompatibility and an unprecedented drug-loading capacity, as the framework itself is constructed from a therapeutic molecule. universityofcalifornia.edu The Mg₂(olz) framework, for instance, can be disassembled under simulated physiological conditions to release the Olsalazine linker. nih.govuniversityofcalifornia.edu

In this field, this compound serves a critical role as the synthetic precursor to the active ligand. The methyl ester groups render the molecule incapable of coordinating with metal centers. Therefore, a necessary step in the synthesis of Olsalazine-based MOFs is the hydrolysis (saponification) of this compound to yield the free carboxylic acids of the Olsalazine ligand. This precursor role is fundamental, as the ester form allows for easier handling and purification before its conversion into the active ligand immediately prior to MOF synthesis.

Utility in Supramolecular Chemistry and Self-Assembly Studies

Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules that are held together by non-covalent interactions. Self-assembly is a key process in this field, leading to the spontaneous formation of ordered structures. Research has shown that derivatives of Olsalazine are excellent building blocks for creating self-assembling systems. nih.gov

For example, by conjugating tripeptide derivatives to Olsalazine, scientists have created amphiphilic molecules that self-assemble in water to form nanofibers. These fibers then entangle to create supramolecular hydrogels. nih.govnih.gov The resulting gel can undergo a gel-to-sol phase transition upon the reduction of the azo bond, leading to the disassembly of the structure and the release of its components. nih.govresearchgate.net This stimuli-responsive behavior is highly desirable for creating "smart" biomaterials.

This compound is a valuable starting material for designing new molecules for self-assembly studies. By modifying the ester groups—for instance, by converting them to amides with long alkyl chains or hydrophilic polyethylene (B3416737) glycol (PEG) chains—researchers can precisely tune the hydrophobic-hydrophilic balance of the resulting molecule. This control is crucial for directing the self-assembly process to form specific nanostructures, such as micelles, vesicles, or fibers. The ester's reactivity allows for the systematic synthesis of a library of Olsalazine-based amphiphiles, enabling a deeper investigation into how molecular structure dictates supramolecular architecture and function.

Future Research Trajectories for Olsalazine Dimethyl Ester in Academic Disciplines

Exploration of Novel Biotransformation Pathways Beyond Known Enzymatic Cleavage in Research Systems

The primary biotransformation of the parent drug, olsalazine (B1677275), is the cleavage of its azo bond by bacterial azoreductases in the colon to release two molecules of mesalazine (5-aminosalicylic acid, 5-ASA). researchgate.net However, the metabolic fate of Olsalazine Dimethyl Ester is largely uncharacterized and represents a significant area for future investigation. Research should extend beyond the anticipated azo bond cleavage to explore other potential metabolic routes.

Future studies could focus on:

Esterase-Mediated Hydrolysis: Investigating the role of human and microbial esterases in hydrolyzing the dimethyl ester groups to form olsalazine or a monomethyl ester intermediate. This would clarify whether the ester groups are cleaved before, after, or concurrently with the reduction of the azo bond.

Phase I and Phase II Metabolism: Characterizing other metabolic modifications. Phase I reactions (oxidation, reduction, hydrolysis) and Phase II conjugation reactions (e.g., glucuronidation, sulfation) on the aromatic rings could lead to novel metabolites with distinct biological activities or clearance profiles. Understanding these pathways is crucial as metabolism influences the deactivation, activation, detoxification, and toxification of drug molecules. nih.gov

Gut Microbiome Interactions: Delving deeper into the specific microbial species and enzymes responsible for its biotransformation. The metabolic capabilities of the gut microbiome can significantly influence the fate of xenobiotics, and identifying the key players would provide insights into inter-individual variability in response.

A comprehensive understanding of these metabolic pathways is essential for elucidating the complete pharmacological and toxicological profile of this compound. nih.gov

Integration with Advanced Analytical Technologies for High-Throughput Screening in Chemical Biology Research

To explore the biological potential of this compound and its analogs, integration with advanced analytical technologies for high-throughput screening (HTS) is essential. HTS allows for the rapid testing of a large number of compounds to identify "hits" against disease targets. nih.gov The application of modern HTS techniques can accelerate the discovery of new biological functions for this class of molecules.

Key technologies that could be leveraged include:

Mass Spectrometry (MS)-Based Methods: Techniques like Desorption Electrospray Ionization (DESI) and Acoustic Ejection Mass Spectrometry (AEMS) allow for ultra-fast, label-free analysis of chemical reactions and biological assays, making them ideal for screening large compound libraries derived from this compound. nih.gov

Advanced Chromatography: Ultra-high-performance liquid chromatography coupled to tandem mass spectrometry (UHPLC-MS/MS) can be employed for sensitive and selective quantification of the parent compound and its metabolites in complex biological matrices, as has been done for olsalazine's primary metabolite. researchgate.net

Fluorescence-Based Assays: These techniques, known for their high sensitivity and amenability to automation, are mainstays in HTS. nih.gov Assays using fluorescence correlation spectroscopy or time-resolved energy transfer could be developed to screen for interactions between this compound analogs and specific biological targets. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR-based screening can provide direct information on the binding affinity of compounds to target proteins and can help elucidate the structure-activity relationship (SAR) of promising hits. nih.gov

| Technology | Principle | Application in this compound Research | Reference |

|---|---|---|---|

| UHPLC-MS/MS | Separates compounds by liquid chromatography and detects them by mass spectrometry. | Quantifying metabolites in biotransformation studies; assessing metabolic stability. | researchgate.net |

| Fluorescence-Based Assays | Measures changes in fluorescence to detect binding or activity. | Primary screening of compound libraries against new biological targets. | nih.gov |

| NMR Spectroscopy | Detects binding events by observing changes in the nuclear magnetic resonance of the target or ligand. | Confirming hits from primary screens and providing structural details of the interaction. | nih.gov |

| Acoustic Ejection Mass Spectrometry (AEMS) | Uses sound waves to transfer nanoliter-scale droplets for rapid MS analysis. | Ultra-high-throughput screening of enzymatic reactions or binding assays. | nih.gov |

Development of Next-Generation Computational Models for Predictive Research on this compound Analogs

Computational modeling provides powerful tools to accelerate the drug discovery process by predicting the properties of novel compounds, thereby reducing the need for extensive experimental work. nih.gov For this compound, developing next-generation computational models could guide the synthesis of new analogs with improved properties.

Future research in this area should include:

Quantitative Structure-Activity Relationship (QSAR) Models: Building QSAR models to establish a mathematical relationship between the chemical structures of this compound analogs and their biological activities. This would enable the prediction of potency for newly designed compounds.

Pharmacophore Modeling and Molecular Docking: Using molecular docking to simulate the binding of analogs to the active sites of various enzymes or receptors. This can help prioritize compounds for synthesis and identify key molecular interactions that govern biological activity. nih.gov

In Silico ADME/Tox Prediction: Developing models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of analogs. Such predictive tools are critical for identifying candidates that are less likely to fail in later stages of development due to poor pharmacokinetic profiles or adverse effects. nih.gov

These computational approaches can significantly enhance the efficiency of the design-synthesis-test cycle for new chemical entities based on the this compound framework.

Potential as a Scaffold for Rational Design of New Chemical Entities for Basic Biological Research

A chemical scaffold is a core structure from which a library of new compounds can be derived. The 1,4-benzoxazine scaffold, for example, is recognized as a privileged structure for developing anticancer agents. mdpi.com Similarly, the this compound molecule, with its symmetrical structure and multiple functionalization points, is an excellent candidate for use as a scaffold in the rational design of new chemical entities for basic biological research.

Key modification strategies could include:

Varying the Ester Groups: Replacing the methyl esters with a wide range of other alkyl or aryl groups to modulate lipophilicity, solubility, and susceptibility to hydrolysis.

Modifying the Aromatic Rings: Introducing different substituents onto the salicylic (B10762653) acid rings to alter electronic properties and create new interaction points for binding to biological targets.

Replacing the Azo Linker: Synthesizing analogs where the azo bridge (-N=N-) is replaced with other linking groups (e.g., amide, urea, thiourea) to explore different spatial arrangements and chemical properties.

By systematically modifying this scaffold, researchers can generate diverse chemical libraries to probe various biological pathways and potentially identify compounds with entirely new mechanisms of action, moving beyond the traditional anti-inflammatory role of its parent compound. nih.govmdpi.com

Investigation of its Role in Green Chemistry Methodologies (e.g., as a Reactant or Product in Sustainable Synthesis)

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com Research into the synthesis of olsalazine analogs has already demonstrated the successful application of green chemistry principles. figshare.comresearchgate.net

Future research trajectories for this compound in this domain could involve:

Sustainable Synthesis: Developing and optimizing environmentally benign methods for the synthesis of this compound and its derivatives. This could involve catalyst-free reactions, the use of water as a solvent, and microwave-assisted synthesis, which has been shown to be effective for olsalazine analogs. figshare.comresearchgate.netresearchgate.net These methods can increase efficiency while reducing waste and energy consumption. mdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, a key principle of green chemistry.

Use as a Building Block: Investigating the potential of this compound as a reactant or intermediate in other sustainable synthetic processes. Its unique chemical structure could be leveraged to create more complex molecules in an environmentally friendly manner.

By focusing on green chemistry methodologies, the synthesis and application of this compound can be aligned with the growing demand for sustainable practices in chemical research and industry.

Q & A

Q. Table 1: Example IC50 Values in Canine Tumor Cell Lines

| Cell Line | Origin | IC50 (μM) | Reference |

|---|---|---|---|

| CLBL-1 | B-cell lymphoma | 0.09 | |

| GL-1 | B-cell leukemia | 0.21 | |

| UL-1 | T-cell lymphoma | 1.64 |

How is the DNA demethylating activity of this compound quantified in cellular models?

Methodological Answer:

- Global Methylation : Use ELISA to measure bulk 5-mC levels, which decreased by 23–33% in treated canine lymphoid cells .

- Targeted Analysis : Perform bisulfite sequencing or methylation-specific PCR to validate hypomethylation in promoter regions of genes like ADAM23 and CREB3L1 .

Advanced Research Questions

How can researchers address variability in IC50 values of this compound across cell lines?

Methodological Answer:

- Mechanistic Profiling : Assess ABCB1 transporter expression (linked to drug resistance in UL-1 cells) via qPCR or Western blot .

- Comparative Genomics : Use RNA-seq to identify differential expression of DNA methyltransferases (DNMTs) or tumor-suppressor genes between sensitive (CLBL-1) and resistant (UL-1) lines .

- Dose-Response Optimization : Conduct time-course experiments to evaluate prolonged exposure effects on IC50 shifts .

What methodologies are employed to evaluate synergistic effects of this compound with chemotherapeutics?

Methodological Answer:

- Combination Index (CI) : Calculate CI values using the Chou-Talalay method (e.g., synergy with gemcitabine in hepatocellular carcinoma) .

- In Vivo Models : Use N-Nitrosodiethylamine (NDEA)-induced rodent HCC models to assess survival rates (e.g., 80% survival with olsalazine + gemcitabine vs. 50% with gemcitabine alone) .

- Molecular Docking : Analyze binding interactions between olsalazine and DNMT1 (e.g., binding energy = -5.34 kcal/mol) to predict epigenetic modulation .

Q. Table 2: Synergistic Outcomes in Hepatocellular Carcinoma

| Parameter | Olsalazine + Gemcitabine | Gemcitabine Alone | Reference |

|---|---|---|---|

| Survival Rate | 80% | 50% | |

| Serum TNF-α Reduction | 45% | 20% | |

| P53 Expression Increase | 3.5-fold | 1.8-fold |

How do pharmacokinetic differences between species influence in vivo study design?

Methodological Answer:

- Interspecies Comparisons : In humans, oral olsalazine achieves a Cmax of ~0.5 μM , while canine models require dose adjustments due to limited pharmacokinetic data.

- Metabolic Profiling : Monitor 5-aminosalicylic acid (5-ASA) conversion rates in the gut lumen via HPLC, as systemic absorption varies between dogs and humans .

- Toxicity Screening : Compare cytotoxicity in peripheral blood mononuclear cells (PBMCs) vs. tumor cells (e.g., PBMC IC50 = 5.2 μM vs. tumor cell IC50 = 0.09–1.64 μM) .

What advanced techniques analyze genome-wide DNA methylation changes induced by this compound?

Methodological Answer:

- Whole-Genome Bisulfite Sequencing (WGBS) : Identify hypo-/hypermethylated CpG sites (e.g., 1,801–5,626 altered sites in canine lymphoma cells) .

- Functional Enrichment : Use tools like GREAT or DAVID to link hypomethylated promoter regions (e.g., FES, CREB3L1) to oncogenic pathways .

- Single-Cell Methylation Analysis : Apply scATAC-seq to assess heterogeneity in methylation responses within tumor populations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.